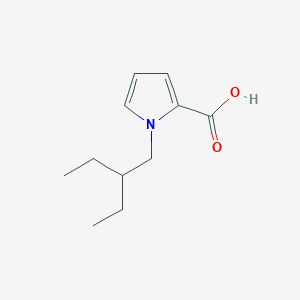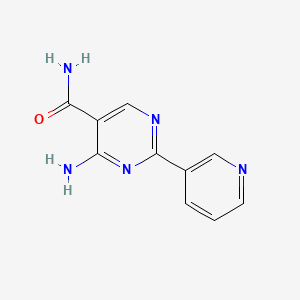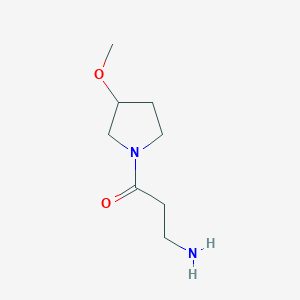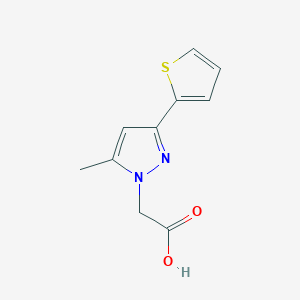
4-(5-Fluoropyrimidin-2-yl)morpholine
Vue d'ensemble
Description
“4-(5-Fluoropyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 1865214-55-6 . It has a molecular weight of 183.19 and its IUPAC name is 4-(5-fluoropyrimidin-2-yl)morpholine . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for “4-(5-Fluoropyrimidin-2-yl)morpholine” is 1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(5-Fluoropyrimidin-2-yl)morpholine” is an oil .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A study focused on the synthesis of some Mannich base derivatives, including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, showcased their potential antimicrobial and antifungal activities. These compounds, derived from morpholine frameworks, were tested against various bacterial and fungal strains, revealing significant activity, particularly against Streptococcus epidermidis. This suggests a promising application of morpholine derivatives in combating microbial infections (Idhayadhulla et al., 2014).
Synthesis and Characterization for Biological Activities
Another research effort detailed the synthesis, characterization, and biological activity screening of a morpholine derivative, specifically focusing on its antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. This compound showed remarkable anti-TB activity and superior antimicrobial efficacy, suggesting its utility in the development of new therapeutics for tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Neurokinin-1 Receptor Antagonism
Research into the neurokinin-1 (NK1) receptor antagonists identified a water-soluble compound effective both intravenously and orally. This compound, incorporating a morpholine structure, demonstrated high efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting the potential of morpholine derivatives in the development of treatments for these conditions (Harrison et al., 2001).
Fluoropyrimidine Resistance
A phase II study investigated gefitinib's ability to reverse fluoropyrimidine resistance in metastatic colorectal cancer. Although the study found no objective responses, it provided insights into the complexities of drug resistance mechanisms, underscoring the importance of continued research in this area (Stebbing et al., 2008).
Novel Synthetic Approaches
Explorations into novel synthetic methods for creating 4-fluoropyrimidine derivatives revealed an effective approach via heterocyclization, leading to compounds with potential for further pharmacological investigation. This research highlights the versatility of the morpholine and fluoropyrimidine frameworks in synthesizing new molecules with varied biological activities (Sedenkova et al., 2014).
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJOUCYVREUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1473928.png)